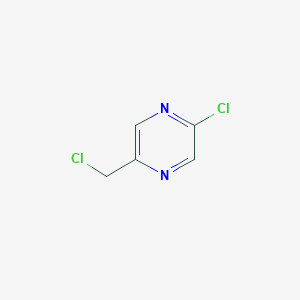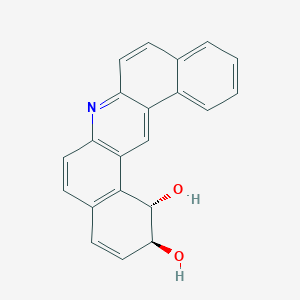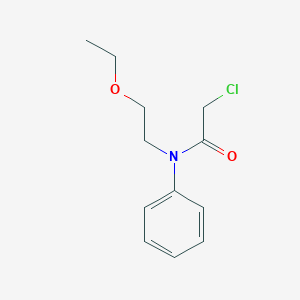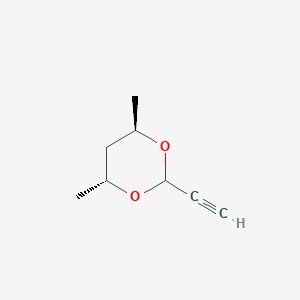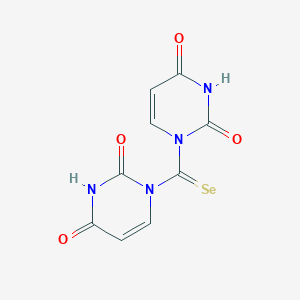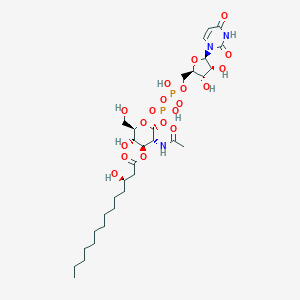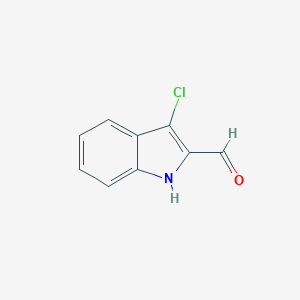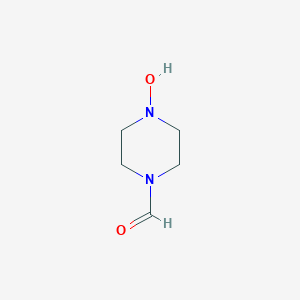
4-Hydroxypiperazine-1-carbaldehyde
概要
説明
4-Hydroxypiperazine-1-carbaldehyde (HPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. HPCA is a heterocyclic compound that contains a piperazine ring with a hydroxyl and a formyl group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions.
作用機序
The mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde is not well understood. However, it has been suggested that 4-Hydroxypiperazine-1-carbaldehyde may act as a reactive oxygen species scavenger and may have antioxidant properties.
生化学的および生理学的効果
4-Hydroxypiperazine-1-carbaldehyde has been shown to have various biochemical and physiological effects. 4-Hydroxypiperazine-1-carbaldehyde has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial activity. 4-Hydroxypiperazine-1-carbaldehyde has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-Hydroxypiperazine-1-carbaldehyde has several advantages and limitations in lab experiments. The advantages of 4-Hydroxypiperazine-1-carbaldehyde include its ease of synthesis, stability, and low toxicity. The limitations of 4-Hydroxypiperazine-1-carbaldehyde include its limited solubility in water and its potential to form adducts with other compounds, which may interfere with experimental results.
将来の方向性
There are several potential future directions for 4-Hydroxypiperazine-1-carbaldehyde research. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. 4-Hydroxypiperazine-1-carbaldehyde may also have potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-Hydroxypiperazine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. 4-Hydroxypiperazine-1-carbaldehyde has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the potential applications of 4-Hydroxypiperazine-1-carbaldehyde in various fields of research.
科学的研究の応用
4-Hydroxypiperazine-1-carbaldehyde has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. 4-Hydroxypiperazine-1-carbaldehyde has been used as a building block for the synthesis of various compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. 4-Hydroxypiperazine-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
109142-44-1 |
|---|---|
製品名 |
4-Hydroxypiperazine-1-carbaldehyde |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
4-hydroxypiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2 |
InChIキー |
NUVOEAQMIOYUBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)O |
正規SMILES |
C1CN(CCN1C=O)O |
同義語 |
1-Piperazinecarboxaldehyde,4-hydroxy-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

